molecular formula C18H17ClN6O3 B2971391 N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1013890-85-1

N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No. B2971391
CAS RN: 1013890-85-1
M. Wt: 400.82
InChI Key: OHDPCNLRRJFMLL-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C18H17ClN6O3 and its molecular weight is 400.82. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Activities

Pyrazole derivatives, including compounds similar in structure to the specified chemical, have been synthesized and characterized for their potential biological activities. These compounds have shown significant antitumor, antifungal, and antibacterial properties, indicating their utility in the development of new therapeutic agents. The research by Titi et al. (2020) elaborates on the synthesis, characterization, and biological activity assessment of such derivatives, highlighting their relevance in addressing various diseases and conditions (Titi et al., 2020).

Insecticidal and Antibacterial Potential

Another study by Deohate and Palaspagar (2020) focuses on the synthesis of pyrimidine-linked pyrazole heterocyclics, examining their insecticidal and antibacterial potential. This research underscores the versatility of pyrazole and pyrimidine derivatives in pest control and the fight against bacterial infections, suggesting that similar compounds could be developed for these applications (Deohate & Palaspagar, 2020).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues has demonstrated their affinity for A1 adenosine receptors, indicating potential applications in the modulation of adenosine receptor activity. Harden et al. (1991) synthesized and evaluated a series of these analogues, finding variations in activity based on the substitution pattern, which could inform the development of receptor-specific drugs or research tools (Harden et al., 1991).

Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines with anticancer and anti-5-lipoxygenase activity, demonstrating the compound's potential in cancer treatment and inflammation control. This study highlights the therapeutic prospects of pyrazolo[3,4-d]pyrimidines in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c1-10-8-15(26)23-18(21-10)25-14(7-11(2)24-25)22-17(28)16(27)20-9-12-3-5-13(19)6-4-12/h3-8H,9H2,1-2H3,(H,20,27)(H,22,28)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDPCNLRRJFMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

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